molecular formula C39H80O3 B054084 1,2-O-Dioctadecyl-sn-glycerol CAS No. 82188-61-2

1,2-O-Dioctadecyl-sn-glycerol

Cat. No.: B054084
CAS No.: 82188-61-2
M. Wt: 597 g/mol
InChI Key: QEHCYTDFERPPPU-KDXMTYKHSA-N
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Description

1,2-O-Dioctadecyl-sn-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C39H80O3 and its molecular weight is 597 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Modification :

    • The synthesis of 1,2-dialkyl-sn-glycero-3-phosphates and 1,2-dialkyl-sn-glycerol, including 1,2-Dioctadecyl-sn-glycerol, has been described, providing a foundation for the study of dialkyl ether phospholipids (Chen & Barton, 1970).
    • A new method for synthesizing 1,2-diacylglycerols, including 1,2-dioleoyl-sn-glycerol, using a 9-fluorenylmethoxycarbonyl group for protection, has been developed (Nyilas, 1997).
  • Physical Properties and Characterization :

    • Studies have investigated the solid phase and solution properties of 1,2-di-O-acyl-3-O-(α-d-glucopyranosyl)-sn-glycerols, indicating differences in polymorphic phase behavior of lipid bilayers composed of these lipids (Mannock, Lewis, & McElhaney, 1990).
    • The structure and polymorphism of saturated monoacid 1,2-diacyl-sn-glycerols were studied, highlighting their role in cell membranes, lipid droplets, and lipoproteins (Kodali, Fahey, & Small, 1990).
  • Applications in Biochemistry and Metabolic Engineering :

    • Glycerol, a structural backbone for molecules like 1,2-O-Dioctadecyl-sn-glycerol, has been explored for its role in the biochemistry and pharmacokinetics of the human body, including clinical applications (Robergs & Griffin, 1998).
    • Metabolic engineering approaches have been used to produce 1,2-propanediol from glycerol in organisms like Saccharomyces cerevisiae, indicating potential biotechnological applications of glycerol derivatives (Islam et al., 2017).

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Properties

IUPAC Name

(2S)-2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-KDXMTYKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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